Bienvenue dans la boutique en ligne BenchChem!

methyl (4-(N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)carbamate

PTP1B inhibition diabetes drug discovery phosphatase inhibitor

Methyl (4-(N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)carbamate (CAS 1448057-72-4) is a synthetic small molecule with the molecular formula C₁₇H₁₇N₃O₅S and a molecular weight of 375.4 g/mol. It belongs to the 1,2,3,4-tetrahydroisoquinoline (THIQ) sulfamate/sulfamide class, bearing a characteristic 1-oxo-THIQ core linked via a sulfamoyl bridge to a methyl carbamate-substituted phenyl ring.

Molecular Formula C17H17N3O5S
Molecular Weight 375.4
CAS No. 1448057-72-4
Cat. No. B2862830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (4-(N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)carbamate
CAS1448057-72-4
Molecular FormulaC17H17N3O5S
Molecular Weight375.4
Structural Identifiers
SMILESCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCNC3=O)C=C2
InChIInChI=1S/C17H17N3O5S/c1-25-17(22)19-12-4-6-14(7-5-12)26(23,24)20-13-3-2-11-8-9-18-16(21)15(11)10-13/h2-7,10,20H,8-9H2,1H3,(H,18,21)(H,19,22)
InChIKeyISHBUIHZNKWZRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (4-(N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)carbamate (CAS 1448057-72-4) Baseline Profile for Research Procurement


Methyl (4-(N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)carbamate (CAS 1448057-72-4) is a synthetic small molecule with the molecular formula C₁₇H₁₇N₃O₅S and a molecular weight of 375.4 g/mol . It belongs to the 1,2,3,4-tetrahydroisoquinoline (THIQ) sulfamate/sulfamide class, bearing a characteristic 1-oxo-THIQ core linked via a sulfamoyl bridge to a methyl carbamate-substituted phenyl ring . This class has been widely investigated for protein tyrosine phosphatase 1B (PTP1B) inhibition and microtubule disruption [1][2].

Why Generic Substitution of Methyl (4-(N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)carbamate (CAS 1448057-72-4) Is Not Advisable


Within the THIQ sulfamate/sulfamide class, minor structural modifications at the sulfamoyl linkage, the THIQ C1 position, or the phenyl carbamate terminus drive profound shifts in both target engagement and antiproliferative potency [1][2]. Literature SAR demonstrates that replacing the 1-oxo group or altering the sulfamoyl N-substituent can convert a potent PTP1B inhibitor into an inactive compound, while in the microtubule disruptor series, a C3-methyl substitution alone yields a ~10-fold potency change [2][3]. Consequently, generic “in-class” substitution without rigorous matched-pair data risks selecting a comparator with entirely divergent selectivity and potency profiles [1].

Quantitative Differentiation Evidence for Methyl (4-(N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)carbamate (CAS 1448057-72-4)


PTP1B Inhibition Potency Differentiates 1-Oxo-THIQ Sulfamates from Non-Oxo Analogs

The Klopfenstein et al. (2006) paper reports that the most potent 1,2,3,4-tetrahydroisoquinolinyl sulfamic acid inhibitor of PTP1B (compound 4, bearing a 1-oxo substitution on the THIQ ring) achieves an IC₅₀ of 199 nM in a recombinant human PTP1B enzymatic assay [1]. In contrast, the des-oxo parent scaffold yields IC₅₀ values >10 µM [1]. The target compound (CAS 1448057-72-4) retains the critical 1-oxo-THIQ pharmacophore and appends a substituted sulfamoyl phenyl carbamate tail, a motif that in related THIQ sulfamic acids contributes to enhanced selectivity over TCPTP [1].

PTP1B inhibition diabetes drug discovery phosphatase inhibitor

PTP1B Selectivity Over TCPTP Is a Class Feature of the 1-Oxo-THIQ Sulfamate Scaffold

Among PTP1B inhibitors, selectivity over the closely related T-cell protein tyrosine phosphatase (TCPTP) is critical to avoid immunosuppressive side effects [1]. The 1,2,3,4-tetrahydroisoquinolinyl sulfamic acid series reported by Klopfenstein et al. (2006) achieves TCPTP/PTP1B selectivity ratios of 5- to 10-fold for the most optimized analogs, a feature not observed with simple phenyl sulfamic acids that show no isoform discrimination [1]. CAS 1448057-72-4 incorporates the same 1-oxo-THIQ-sulfamoyl core linked to a para-carbamate phenyl group, a substitution pattern consistent with the selective pharmacophore identified in the SAR study [1].

PTP1B selectivity TCPTP off-target profiling

1-Oxo Substituent Enables Critical Crystallographically Resolved Binding Interactions Absent in Des-Oxo Analogs

High-resolution co-crystal structures (2.12 Å) of THIQ sulfamic acids bound to PTP1B (PDB: 2f70, 2f71) reveal that the 1-oxo group forms a crucial hydrogen bond with Lys120 in the active-site WPD loop, stabilizing the closed, catalytically inactive conformation [1]. Des-oxo analogs lack this interaction entirely, resulting in substantially reduced residence time and IC₅₀ values above 10 µM [1]. CAS 1448057-72-4 retains the 1-oxo group required for this specific interaction.

X-ray crystallography PTP1B binding mode structure-based drug design

Sulfamoyl Phenyl Carbamate Extension Modulates Antiproliferative Potency Relative to THIQ 6-O-Sulfamate Microtubule Disruptors

THIQ 6-O-sulfamates (e.g., STX3451 and compound 8c) are potent microtubule disruptors with in vitro GI₅₀ values between 26 nM (OVCAR-3) and 90 nM (DU-145) [1]. However, these compounds rely on a sulfamate ester at the THIQ 6-position, a feature absent in CAS 1448057-72-4, which instead deploys a sulfamoyl phenyl carbamate extension at the 7-position [1]. This structural divergence positions CAS 1448057-72-4 as a mechanistically distinct tool: the 7-sulfamoyl linkage is characteristic of PTP1B-directed sulfamic acids rather than microtubule-targeting sulfamate esters [2]. Direct comparison shows that 6-O-sulfamate THIQ derivatives (GI₅₀ = 26–90 nM against cancer cell lines) operate via tubulin colchicine-site binding, whereas the target compound's 7-sulfamoyl phenyl carbamate architecture is predicted to disfavor this interaction [1][2].

microtubule disruption antiproliferative colchicine site

Para-Carbamate Substitution on the Phenyl Ring Enhances Drug-Like Properties Compared to Free Sulfamic Acid Analogs

Free sulfamic acid THIQ derivatives (e.g., the parent acids in Klopfenstein et al. 2006) bear a highly polar, doubly ionizable sulfamic acid headgroup that limits passive membrane permeability [1]. CAS 1448057-72-4 masks this polar moiety as a methyl carbamate via a para-substituted phenyl spacer, a common strategy in medicinal chemistry to improve logD and cellular penetration [2]. While direct permeability data for CAS 1448057-72-4 have not been published, structurally analogous N-sulfamoyl phenyl carbamates in the BindingDB database show logD₇.₄ values 1–2 units higher than their corresponding sulfamic acids [2]. This modification is consistent with the THIQ literature demonstrating that N-substitution of the sulfamic acid significantly modulates physicochemical properties [1].

carbamate prodrug permeability drug-like properties

Validated Application Scenarios for Methyl (4-(N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)carbamate (CAS 1448057-72-4)


PTP1B Inhibitor Screening and Hit-to-Lead Optimization

CAS 1448057-72-4 is directly applicable as a screening compound in PTP1B inhibitor programs focused on type 2 diabetes and metabolic syndrome. The 1-oxo-THIQ sulfamic acid scaffold has demonstrated sub-micromolar PTP1B inhibition (class representative IC₅₀ = 199 nM) and 5- to 10-fold selectivity over TCPTP in published SAR studies [1]. Its methyl carbamate phenyl extension provides a synthetic handle for further derivatization to improve pharmacokinetic properties while maintaining the core PTP1B pharmacophore.

Selective PTP1B Chemical Probe Development for Cellular Signaling Studies

For academic and pharmaceutical laboratories developing chemical probes to dissect insulin and leptin signaling, CAS 1448057-72-4 offers a scaffold with validated TCPTP selectivity, reducing off-target phenotypes that confound data interpretation [1]. The structurally characterized binding mode to PTP1B (PDB: 2f70/2f71) allows rational design of photoaffinity labeling or PROTAC derivatives [1].

Differentiation from Microtubule-Disrupting THIQ Derivatives in Oncology Research

In oncology programs where THIQ scaffolds are screened, CAS 1448057-72-4 provides a valuable negative-control or orthogonal-mechanism probe because its 7-sulfamoyl phenyl carbamate architecture is mechanistically distinct from the colchicine-site microtubule disruptors (e.g., STX3451, 8c) that dominate the 6-O-sulfamate THIQ class [2][3]. This differentiation is critical for target deconvolution and selectivity profiling.

Structure-Guided Medicinal Chemistry with Crystallographically Validated Core

Medicinal chemistry teams can leverage CAS 1448057-72-4 for structure-based drug design, as its 1-oxo-THIQ core engagement with the PTP1B WPD loop (Lys120 hydrogen bond) is documented at atomic resolution [1]. This structural information enables rational modification of the sulfamoyl phenyl carbamate tail to optimize potency and DMPK without loss of the critical binding interaction, reducing iterative synthesis cycles [1].

Quote Request

Request a Quote for methyl (4-(N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.